Bis-PEG1-NHS ester
Description
Overview of Bis-NHS Esters in Bioconjugation and Crosslinking
Bis-NHS esters are homobifunctional crosslinkers, meaning they possess two identical reactive groups. thermofisher.combroadpharm.comaxispharm.comwindows.net The N-hydroxysuccinimide (NHS) ester moiety is highly reactive towards primary amines, which are commonly found in proteins at the N-terminus and in the ε-amino group of lysine (B10760008) residues. thermofisher.combroadpharm.comwindows.netacs.orgthermofisher.com The reaction proceeds via nucleophilic attack by the amine nitrogen on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. thermofisher.com This reaction is typically carried out in slightly alkaline conditions, generally between pH 7 and 9. windows.netacs.orgthermofisher.com A competing reaction is the hydrolysis of the NHS ester, which becomes more significant at higher pH and in dilute solutions. windows.net
Bis-NHS esters are valuable tools for various applications in academic research, including the labeling of biomolecules, the creation of conjugates, chemical modification of proteins and peptides, and the study of protein structure and interactions through the introduction of covalent crosslinks. broadpharm.comaxispharm.comwindows.netacs.orgthermofisher.comchemscene.com Examples of other commonly used bis-NHS esters include disuccinimidyl suberate (B1241622) (DSS) and bis(sulfosuccinimidyl) suberate (BS3), which differ in the length and nature of the spacer arm connecting the two NHS ester groups. acs.orgkorambiotech.com
The Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Chemistry
Polyethylene glycol (PEG) linkers have become indispensable components in bioconjugation and drug delivery systems. axispharm.comchempep.com They function as flexible spacers that connect different molecular entities, imparting beneficial properties to the resulting conjugates. axispharm.comchempep.com The process of covalently attaching PEG chains to molecules such as proteins, peptides, and antibodies is known as PEGylation. axispharm.comqyaobio.com PEG spacers are widely recognized for their ability to enhance the physicochemical and biological properties of conjugated molecules. axispharm.comchempep.com
One of the primary advantages of incorporating PEG spacers is the significant improvement in the water solubility of both the conjugation reagent and the resulting conjugate. thermofisher.comwindows.netaxispharm.comchempep.cominterchim.frlifetein.combroadpharm.comrsc.orgfrontiersin.org The hydrophilic nature of the ethylene (B1197577) oxide repeating units in PEG allows them to form hydrogen bonds with water molecules, facilitating dissolution in aqueous environments. chempep.com This enhanced solubility is particularly beneficial when working with hydrophobic molecules or when aiming to increase the bioavailability of therapeutic conjugates. axispharm.com PEGylation has been shown to improve drug efficacy and safety, partly by optimizing pharmacokinetics and increasing bioavailability. google.com Furthermore, PEGylation contributes to the enhanced stability of conjugates, protecting molecules from degradation and increasing their biostability. axispharm.comchempep.comqyaobio.cominterchim.fr For instance, PEGylation can stabilize proteins against aggregation induced by various factors, including the presence of antimicrobial preservatives like benzyl (B1604629) alcohol. nih.gov PEG attached to enzymes can even result in conjugates that retain solubility and activity in organic solvents. google.com
PEGylation is a well-established strategy for reducing the immunogenicity and antigenicity of conjugated molecules, particularly proteins and peptides. interchim.frgoogle.com PEG groups are known to minimize toxic and immunological effects associated with conjugated species. thermofisher.cominterchim.fr By creating a protective shield or hydration shell around the conjugated molecule, PEG chains can effectively mask epitopes that might otherwise trigger an immune response. chempep.comgoogle.com This shielding effect can protect the conjugated entity from immune recognition and other clearance mechanisms. google.com While PEG is generally considered to elicit minimal immune responses, it is important to note that anti-PEG antibodies have been documented in some cases. chempep.comfrontiersin.orgrsc.org
The incorporation of PEG spacers in bioconjugation significantly reduces the tendency of conjugates to aggregate. thermofisher.comwindows.netaxispharm.cominterchim.frlifetein.comrsc.org The inherent hydrophilicity of PEG reduces hydrophobic interactions between conjugated molecules, which are often a driving force for aggregation. rsc.org Research findings indicate that conjugates incorporating PEG spacers exhibit less aggregation compared to their non-PEGylated counterparts. rsc.org The presence of the PEG chain acts as a molecular spacer, physically separating conjugated molecules and minimizing the protein-protein interactions that can lead to the formation of aggregates. nih.gov
PEGylation has a profound impact on the pharmacokinetic properties of conjugated molecules, generally leading to improved profiles. axispharm.comchempep.comqyaobio.comrsc.orgfrontiersin.orggoogle.comsigmaaldrich.com By increasing the hydrodynamic radius and molecular weight of the conjugated entity, PEGylation can reduce renal clearance, thereby prolonging the circulation time in the bloodstream. axispharm.comchempep.comqyaobio.comfrontiersin.orggoogle.com This extended circulation time can lead to reduced dosage frequency and improved therapeutic efficacy. PEGylation can also reduce the rate of enzymatic degradation of conjugated peptides and proteins. qyaobio.com Furthermore, PEGylation can potentially reduce hepatic uptake and/or hepatobiliary excretion. nih.gov
Minimizing Aggregation of Conjugates
Specificity of Bis-PEG1-NHS Ester in Amine-Reactive Chemistry
This compound is a specific type of homobifunctional linker characterized by two NHS ester groups connected by a single ethylene glycol unit, representing the shortest possible PEG spacer (PEG1). broadpharm.comcreative-biolabs.commedchemexpress.comscbt.com Similar to other bis-NHS esters, its primary reactivity lies in forming stable amide bonds with primary amines. windows.netthermofisher.combroadpharm.com This makes it a valuable tool for targeting lysine residues and the N-termini of proteins and peptides, as well as amine-modified oligonucleotides and other molecules containing primary amine groups. broadpharm.com
Reaction with Primary Amines (-NH2) on Biomolecules
The primary reactivity of this compound lies in its NHS ester groups, which readily react with primary amines (-NH2). broadpharm.combroadpharm.com These primary amines are commonly found in biomolecules, notably at the N-terminus of proteins and peptides (the α-amine) and on the side chains of lysine residues (the ε-amine). windows.netthermofisher.comaatbio.compapyrusbio.comthermofisher.com The reaction involves a nucleophilic attack by the primary amine on the carbonyl carbon of the NHS ester moiety. aatbio.compapyrusbio.comglenresearch.com This reaction is a fundamental mechanism in bioconjugation, allowing for the covalent attachment of this compound to a wide range of amine-containing molecules, including proteins, peptides, antibodies, amino-modified oligonucleotides, and amino-containing sugars. broadpharm.comaxispharm.combroadpharm.comlumiprobe.comwindows.netinterchim.frcenmed.com
Formation of Stable Amide Bonds
The reaction between the NHS ester group of this compound and a primary amine on a biomolecule results in the formation of a stable, irreversible amide bond. axispharm.combroadpharm.compapyrusbio.comglenresearch.comlumiprobe.cominterchim.frresearchgate.netbroadpharm.com This covalent linkage is robust and resistant to hydrolysis under typical biological conditions, making it suitable for creating stable bioconjugates for various downstream applications. aatbio.compapyrusbio.com The formation of the amide bond is accompanied by the release of N-hydroxysuccinimide (NHS) as a leaving group. windows.netthermofisher.comaatbio.compapyrusbio.comglenresearch.comthermofisher.com
Reaction Efficiency at Physiological pH
The reaction between NHS esters and primary amines is significantly influenced by pH. aatbio.compapyrusbio.comlumiprobe.comwindows.netinterchim.fr While the reaction can occur over a range of pH values, it is particularly efficient at physiological to slightly alkaline conditions, typically between pH 7 and 9. windows.netthermofisher.combroadpharm.comaatbio.comglenresearch.combroadpharm.comthermofisher.comjenkemusa.comwindows.netfishersci.com At lower pH, the primary amine groups tend to be protonated (-NH3+), which reduces their nucleophilicity and thus their reactivity with the NHS ester. lumiprobe.comwindows.netinterchim.fr As the pH increases towards alkaline conditions, a greater proportion of the amine groups are deprotonated (-NH2), increasing their reactivity. aatbio.comresearchgate.net However, excessively high pH can lead to increased hydrolysis of the NHS ester, a competing reaction that reduces conjugation efficiency. aatbio.comlumiprobe.comwindows.netinterchim.fr Therefore, maintaining the pH within the optimal range of 7-9 is crucial for achieving efficient conjugation with this compound. windows.netthermofisher.combroadpharm.comaatbio.comglenresearch.combroadpharm.comthermofisher.comjenkemusa.comwindows.netfishersci.com
Competing Hydrolysis Reaction and Reaction Conditions
The rate of NHS ester hydrolysis is pH-dependent, increasing with higher pH values. windows.netthermofisher.comthermofisher.com It also occurs more readily in dilute solutions. windows.netthermofisher.comthermofisher.com To minimize hydrolysis and favor the reaction with primary amines, several factors are considered when using this compound:
pH Control: Maintaining the reaction pH within the optimal range (typically pH 7-9) balances the reactivity of amines with the rate of hydrolysis. windows.netthermofisher.combroadpharm.comaatbio.comglenresearch.combroadpharm.comthermofisher.comjenkemusa.comwindows.netfishersci.com
Buffer Selection: Amine-free buffers such as phosphate, carbonate/bicarbonate, HEPES, or borate (B1201080) buffers are commonly used. windows.netthermofisher.comaatbio.combroadpharm.comthermofisher.comwindows.netfishersci.com Buffers containing primary amines, such as Tris or glycine (B1666218), should be avoided as they will compete with the target biomolecule for reaction with the NHS ester. windows.netthermofisher.comaatbio.combroadpharm.comwindows.netfishersci.com
Solvent: this compound is often dissolved in dry organic solvents like DMSO or DMF before being added to the aqueous reaction buffer containing the biomolecule. windows.netglenresearch.comlumiprobe.comwindows.netinterchim.frbroadpharm.comwindows.net This minimizes exposure to water before the reaction.
Concentration: Using sufficiently concentrated solutions of both the NHS ester and the amine-containing molecule can help favor the desired conjugation reaction over hydrolysis. thermofisher.comfishersci.com
Reaction Time and Temperature: Reaction conditions, including time and temperature, are optimized to allow sufficient time for conjugation while minimizing hydrolysis. windows.netthermofisher.comlumiprobe.comwindows.netinterchim.frbroadpharm.comthermofisher.comwindows.netfishersci.com Reactions are often performed at room temperature for a shorter duration or at 4°C for longer periods. windows.netthermofisher.comlumiprobe.comwindows.netinterchim.frbroadpharm.comwindows.net
Storage: this compound is moisture-sensitive and should be stored desiccated at low temperatures (e.g., -20°C) to maintain its reactivity. windows.netthermofisher.combroadpharm.comjenkemusa.comwindows.net Stock solutions in organic solvents should be prepared immediately before use. broadpharm.comwindows.netfishersci.com
Data on the half-life of NHS ester hydrolysis highlights the importance of these conditions. For instance, the half-life of hydrolysis for NHS-ester compounds is reported to be 4 to 5 hours at pH 7.0 and 0°C, but this decreases significantly to 10 minutes at pH 8.6 and 4°C. thermofisher.comthermofisher.com
Here is a representative table illustrating the impact of pH and temperature on NHS ester hydrolysis half-life:
| pH | Temperature (°C) | Approximate Half-life | Source |
| 7.0 | 0 | 4-5 hours | thermofisher.comthermofisher.com |
| 8.0 | Not specified | 1 hour | thermofisher.com |
| 8.6 | 4 | 10 minutes | thermofisher.comthermofisher.com |
Research Context and Significance of this compound
This compound is a valuable tool in academic research due to its ability to form stable linkages with primary amines on biomolecules, combined with the beneficial properties conferred by the PEG spacer. Its significance lies in its application as a homobifunctional crosslinker, enabling the conjugation of two amine-containing molecules or the modification of a single molecule with two points of attachment. creative-biolabs.comaxispharm.comchemscene.com
The PEG spacer, even a short one like PEG1, contributes to increased water solubility and reduced steric hindrance, which is particularly advantageous when conjugating biomolecules in aqueous environments. cenmed.comaxispharm.comaxispharm.com This makes this compound useful for various research applications, including:
Protein Conjugation and PEGylation: Attaching PEG chains to proteins (PEGylation) is a common strategy to improve their pharmacokinetic properties, such as increasing their half-life and reducing immunogenicity. researchgate.netjenkemusa.com this compound can be used for this purpose, reacting with lysine residues and the N-terminus of proteins. windows.netthermofisher.combroadpharm.comjenkemusa.comwindows.net
Crosslinking: As a homobifunctional crosslinker, this compound can link two different amine-containing molecules or crosslink sites within the same molecule. creative-biolabs.comaxispharm.comchemscene.comwindows.netthermofisher.com This is useful for studying protein interactions or creating defined molecular architectures. windows.netthermofisher.com
Surface Modification: this compound can be used to modify surfaces by reacting with amine groups present on the surface, attaching a PEG layer that can alter the surface properties, such as reducing non-specific binding. axispharm.comcenmed.comaxispharm.com
Development of Bioconjugates: It serves as a linker in the creation of various bioconjugates, including antibody-drug conjugates (ADCs), where it can link an antibody to a therapeutic agent. axispharm.commedchemexpress.com
The defined structure and reactivity of this compound contribute to the precision and reproducibility of conjugation experiments in academic research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O9/c17-9-1-2-10(18)15(9)24-13(21)5-7-23-8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCYSDGIJAVHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163278 | |
| Record name | 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65869-64-9 | |
| Record name | 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65869-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Advanced Chemical Strategies for Bis Peg1 Nhs Ester
General Synthetic Pathways for Bis-NHS-PEG Derivatives
General synthetic routes for bis-NHS-PEG derivatives involve modifying the PEG backbone and introducing the activated succinimide (B58015) groups. These pathways are adaptable to different PEG molecular weights, including the short PEG1 unit.
Polyethylene (B3416737) glycol precursors, in the case of Bis-PEG1-NHS ester, refer specifically to ethylene (B1197577) glycol. The terminal hydroxyl groups of ethylene glycol must be chemically modified to introduce functional handles suitable for reaction with N-hydroxysuccinimide. One common strategy involves converting the hydroxyl groups into carboxylic acids. This can be achieved through reactions like oxidation or by incorporating a linker molecule containing carboxyl groups. Alternatively, the hydroxyl groups can be converted into other activated forms, such as chloroformates, which can then react with N-hydroxysuccinimide to form succinimidyl carbonate linkages. The synthesis of polyethylene glycol-bis-succinimide carbonate (BSC-PEG) involves converting PEG to the corresponding bis-N-hydroxysuccinimide carbonate using phosgene (B1210022) and N-hydroxysuccinimide. google.com
Once the PEG precursor (ethylene glycol) is appropriately functionalized, the N-hydroxysuccinimide functional groups are introduced. This typically involves a coupling reaction between the activated functional handles on the modified PEG and N-hydroxysuccinimide. For precursors with terminal carboxylic acid groups, carbodiimide (B86325) chemistry is frequently employed. Coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the formation of an activated ester intermediate, which then reacts with N-hydroxysuccinimide to yield the stable NHS ester. researchgate.net Alternatively, for precursors with activated carbonate linkages, direct reaction with N-hydroxysuccinimide can form the succinimidyl carbonate. google.comnih.gov NHS esters are formed by EDC activation of carboxylate molecules and react with primary amines in slightly alkaline conditions. thermofisher.com
Optimizing reaction yields and purity in the synthesis of this compound is crucial for its successful application. Several factors influence the efficiency and selectivity of the reactions. Anhydrous conditions are often necessary, particularly during the NHS ester formation step, as NHS esters are susceptible to hydrolysis in the presence of moisture. windows.netaxispharm.com Controlling the reaction temperature and pH is also critical; NHS ester reactions with amines are typically performed in slightly alkaline conditions (pH 7-9), but the NHS ester itself can hydrolyze at higher pH. windows.netmdpi.comresearchgate.netidosi.org Stoichiometric ratios of reactants, including the PEG precursor, activating agent, and N-hydroxysuccinimide, must be carefully controlled to maximize the formation of the desired bis-functionalized product and minimize side reactions. Using excess coupling agent or NHS can drive the reaction to completion but may also necessitate more rigorous purification. Reaction time also plays a role and should be monitored to balance product formation with potential degradation. windows.netaxispharm.com
Introduction of N-Hydroxysuccinimide Functional Groups
Purification and Characterization Techniques for this compound
Purification is essential to isolate the this compound from unreacted starting materials, reagents, and byproducts, such as the urea (B33335) derivative formed when using carbodiimide coupling agents. researchgate.netunits.it Common purification techniques for bis-NHS-PEG derivatives include chromatography, such as size-exclusion chromatography (SEC) or column chromatography, and precipitation or crystallization. axispharm.comnih.gov Dialysis can also be used to remove small molecule impurities. windows.netaxispharm.com
Characterization of the synthesized this compound is necessary to confirm its structure, purity, and functionality. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are invaluable for verifying the presence of the PEG backbone, the linker (if applicable), and the characteristic signals of the N-hydroxysuccinimide groups. google.comunits.it Mass spectrometry (MS), such as MALDI-TOF MS or HR-ESI-MS, can confirm the molecular weight and purity of the product. units.itnih.gov Other techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess purity and monitor reaction progress. nih.gov
Advanced Synthetic Approaches and Future Directions in this compound Synthesis
Advanced synthetic approaches in bis-NHS-PEG synthesis focus on improving efficiency, control over molecular architecture, and introducing additional functionalities. While this compound is a relatively simple structure, advancements in general PEGylation chemistry can be applied. This includes exploring alternative activating agents to carbodiimides that might generate fewer byproducts or allow for milder reaction conditions. researchgate.net The development of more efficient and selective methods for functionalizing the PEG termini is also an area of ongoing research. Future directions may involve the synthesis of asymmetrical or multi-functionalized PEG derivatives based on the PEG1 unit for more complex conjugation strategies. google.com Research into optimizing reaction conditions, particularly on larger scales, to achieve high yields and purity consistently remains important.
Iii. Applications of Bis Peg1 Nhs Ester in Biomedical Research
Antibody-Drug Conjugates (ADCs) Development with Bis-PEG1-NHS Ester
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of therapeutic agents designed to selectively deliver highly potent cytotoxic drugs to target cells, primarily cancer cells. fujifilm.commedchemexpress.com The design of the linker connecting the antibody to the cytotoxic payload is paramount to the efficacy and safety of an ADC. fujifilm.combiochempeg.com this compound is employed in ADC synthesis as a linker component. fujifilm.comselleckchem.commedchemexpress.commedchemexpress.commedchemexpress.commedkoo.com
Non-Cleavable Linker Strategies in ADC Design
This compound functions as a non-cleavable linker. fujifilm.comselleckchem.commedchemexpress.commedchemexpress.commedchemexpress.commedkoo.comcreative-biolabs.com Non-cleavable linkers are designed to create a stable, covalent connection between the antibody and the drug that remains intact in systemic circulation. Drug release occurs after the ADC is internalized by the target cell and undergoes lysosomal degradation, liberating the active drug or a drug-linker metabolite within the cell. This strategy aims to minimize premature drug release in the bloodstream, thereby reducing off-target toxicity and enhancing the therapeutic index.
Optimization of Drug Loading Capacity in ADCs
The linker structure and conjugation chemistry can influence the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated per antibody. The DAR is a critical parameter affecting ADC potency and pharmacokinetics. PEG linkers can facilitate higher drug loading. biochempeg.com Research indicates that the length and position of PEG spacers can impact the achievable DAR. rsc.org Although specific data tables detailing the optimization of drug loading specifically with this compound were not prominently found, the compound's role as a linker contributes to the broader strategies for controlling and optimizing drug loading in ADCs through amine-reactive conjugation.
Multibranched PEG Derivatives in Next-Generation ADCs
Beyond simple linear linkers like this compound, multibranched PEG derivatives are being explored for the development of next-generation ADCs. medkoo.comcd-bioparticles.net These branched structures offer the potential to conjugate a higher number of drug molecules or even multiple different types of toxins to a single antibody molecule. cd-bioparticles.net This can lead to increased drug loading capacity and potentially enhanced therapeutic efficacy. The research into multibranched PEG linkers highlights the ongoing evolution of linker technology aimed at improving ADC design and performance.
Protein and Peptide Conjugation and Modification
This compound is a versatile reagent for the conjugation and modification of proteins and peptides. broadpharm.com Its reactivity towards primary amines allows for the formation of stable amide bonds with lysine (B10760008) residues and the N-terminal amine group present in proteins and peptides. broadpharm.comaxispharm.combroadpharm.comaxispharm.com This reaction is typically conducted under mild conditions, often at neutral to slightly alkaline pH. cenmed.com
Labeling of Proteins and Peptides
A primary application of this compound in this area is the labeling of proteins and peptides. fujifilm.comselleckchem.commedchemexpress.commedchemexpress.commedchemexpress.combroadpharm.comcreative-biolabs.comcreative-biolabs.comcenmed.comnih.govbioglyco.com By reacting this compound with a protein or peptide, researchers can attach the PEG1 unit, which can subsequently be functionalized or used as a point of attachment for other molecules. medkoo.com This labeling is valuable for various research purposes, including tracking protein localization, studying protein interactions, creating probes for diagnostic assays, and immobilizing proteins or peptides onto surfaces. axispharm.com The PEG moiety also imparts increased water solubility and can help reduce non-specific binding. axispharm.comaxispharm.com
Enzyme-Responsive PEG-Peptide Conjugates
While PEG-peptide conjugates and enzyme-responsive materials are active areas of research for drug delivery and biomaterials, specific detailed research findings on the use of this compound specifically for the creation of enzyme-responsive PEG-peptide conjugates were not prominently featured in the consulted literature. PEG linkers, in general, can be incorporated into systems designed for enzyme-triggered release, often through the strategic placement of enzyme-cleavable sequences within the linker or conjugate structure. However, the direct application of this compound, which is described as a non-cleavable linker glenresearch.comumanitoba.cafishersci.nobiochempeg.com, in creating enzyme-responsive conjugates would likely involve its use in conjugating pre-functionalized components that incorporate the enzyme-sensitive element.
Targeted Delivery of Therapeutic Agents via Protein/Peptide Conjugation
This compound functions as a non-cleavable, one-unit PEG linker utilized in the synthesis of antibody-drug conjugates (ADCs) glenresearch.comumanitoba.cafishersci.nobiochempeg.com. PEG linkers play a crucial role in ADCs by conjugating therapeutic agents to antibodies, thereby facilitating targeted drug delivery. The incorporation of PEG linkers through PEGylation can lead to improved pharmacokinetic properties by enhancing solubility, increasing stability, extending circulation half-life, and reducing immunogenicity of the conjugate.
Beyond ADCs, PEG linkers serve as flexible spacers in the modification of peptides and proteins, contributing to enhanced molecular mobility and functional stability. Related compounds, such as m-C-tri(CH2-PEG1-NHS ester), have been employed for the conjugation of biomolecules including proteins, antibodies, and peptides through the formation of stable amide bonds with primary amines. This approach is instrumental in creating functionalized biomolecule conjugates relevant to therapeutic applications.
Nucleic Acid Modification and Oligonucleotide Conjugation
NHS esters are valuable reagents for modifying nucleic acids, particularly for labeling amine-modified oligonucleotides bio-techne.comtocris.comwikipedia.orgnih.govnucleosyn.combroadpharm.com. The this compound linker is capable of undergoing sequential conjugation reactions with oligonucleotides that contain primary amine groups.
The post-synthetic modification of oligonucleotides often utilizes the reaction between NHS ester-activated carboxylic acids and amino-modified nucleic acids. A common procedure for conjugating NHS-ester modifications to amino-labeled oligonucleotides involves dissolving the amino-labeled oligonucleotide in a suitable conjugation buffer and reacting it with the NHS-ester modification, typically dissolved in an organic solvent like DMSO. This reaction results in the formation of a stable amide bond.
Unreacted NHS-ester modification can be removed after the conjugation reaction using methods such as precipitation or HPLC. An illustrative example of this technique involves the reaction between the NHS ester of Sulforhodamine 101 (TxRd) and a 5'-Amino-Modifier C6 oligonucleotide. NHS esters generally react efficiently with the primary amines (R-NH2) present on modified oligonucleotides. In the context of creating antibody-oligonucleotide conjugates (AOCs), NHS chemistry can be used to couple a linker-maleimide to an amino group on the 5' end of an siRNA sense strand.
PEG linkers, including those based on the PEG1 unit, are relevant in the development of nucleic acid delivery systems. They function as flexible spacers that can improve the molecular mobility and functional stability of nucleic acid conjugates or delivery vehicles. The use of PEG modification in drug delivery systems, which can include carriers for nucleic acids, is facilitated by compounds like m-C-tri(CH2-PEG1-NHS ester). Conjugating PEG to drug molecules or carriers can enhance their solubility and stability, as well as prolong their circulation time in the bloodstream.
Furthermore, the functionalization of nanoparticles with compounds like m-C-tri(CH2-PEG1-NHS ester) is a strategy employed to improve their dispersion and stability within biological systems. This functionalization can also enable the attachment of targeting ligands to the nanoparticle surface, facilitating the targeted delivery of therapeutic agents, which can encompass nucleic acids.
Amine-Modified Oligonucleotide Labeling
Nanoparticle Functionalization and Surface Modification
Bis-PEG-NHS linkers are utilized for the surface modification and functionalization of various entities, including proteins and nanoparticles nucleosyn.comarctomsci.com. Surface modification of nanoparticles is a critical strategy to optimize their performance in biological environments and direct them to specific sites of action biosearchtech.com.
Compounds such as m-C-tri(CH2-PEG1-NHS ester) are used to modify surfaces, enhancing biocompatibility and minimizing non-specific binding in biomedical devices. The attachment of such compounds creates a hydrophilic PEG layer on the surface, which effectively reduces the adsorption of proteins and the adhesion of cells. This is particularly important for applications like biosensors and implantable devices where surface properties are paramount.
In the field of nanotechnology, m-C-tri(CH2-PEG1-NHS ester) is employed to functionalize nanoparticles, leading to improved dispersion and stability. This functionalization also allows for the conjugation of targeting ligands, enabling targeted delivery applications. Surface functionalization of nanoparticles, including those made from materials like poly(lactic-co-glycolic acid) (PLGA), is a key approach to engineer particles with desired characteristics and enhanced in vivo efficacy, addressing challenges such as opsonization, circulation time, adverse effects, and targeted therapy biosearchtech.com.
Enhancing Dispersion and Stability of Nanoparticles
NHS esters, including those incorporating PEG linkers, are utilized in the functionalization of nanoparticles. Modifying the surface of nanoparticles with PEG chains through NHS ester chemistry is a common strategy to improve their dispersion and stability, particularly in biological systems. This PEGylation process helps to impart colloidal stability and biocompatibility, reducing non-specific interactions with immune cells and proteins, which is crucial for developing advanced drug delivery systems and diagnostic tools. Studies have explored the use of PEG-NHS esters for modifying nanoparticles to prevent aggregation and enhance stability in various media.
Attachment of Targeting Ligands to Nanoparticle Surfaces
A key application of NHS ester chemistry in nanotechnology is the covalent attachment of targeting ligands to the surface of nanoparticles. This compound, with its two reactive ends, can potentially serve as a crosslinker to bridge components or to attach molecules to surfaces functionalized with amines. More generally, PEG linkers terminated with NHS esters are used to conjugate targeting ligands, such as peptides or antibodies, to nanoparticle surfaces. This functionalization facilitates the targeted delivery of therapeutic or diagnostic agents to specific tissues or cells, representing an important advancement in precision medicine. For instance, NHS ester-PEG linkers have been employed to attach azide (B81097) moieties to nanoparticles, enabling subsequent conjugation of targeting molecules via click chemistry. Similarly, NHS ester chemistry is used to functionalize antibodies with linkers for nanoparticle conjugation. Bis-NHS esters have also been used to attach Fc-binding domains to PEGylated nanoparticles, enabling targeted drug delivery through non-covalent antibody attachment.
Applications in Biosensors and Diagnostic Devices
NHS esters are widely applied in the development of biosensors and diagnostic devices through the modification of sensor surfaces. ambeed.com The ability of NHS esters to react with primary amines allows for the immobilization of various biomolecules, such as antibodies, enzymes, or other ligands, onto the sensor surface. ambeed.com This immobilization is critical for creating highly specific and sensitive detection platforms. The use of PEGylated linkers in this context can help maintain the activity and orientation of the immobilized biomolecules and reduce non-specific binding, leading to more accurate detection of analytes. Surface functionalization using NHS ester chemistry is vital in the fabrication of biosensors and implantable devices where surface performance significantly impacts device function.
Microarray Modification for Diagnostic Applications
In diagnostic applications utilizing microarrays, NHS ester chemistry plays a crucial role in modifying microarray surfaces for the immobilization of probes. NHS-activated surfaces enable the covalent attachment of proteins, antibodies, peptides, and amine-modified DNA oligonucleotides via their primary amine groups. This covalent immobilization provides high loading capacity and contributes to low background noise, which is essential for obtaining precise characterization data in diagnostic assays. The use of NHS ester chemistry is a widely exploited and reliable method for creating microarray surfaces with immobilized probes for various diagnostic tests. Studies have compared different immobilization chemistries, including NHS ester-based methods, for their effectiveness in diagnostic microarrays.
Hydrogel Formation and Biomaterial Engineering
NHS esters are valuable reagents in hydrogel formation and the engineering of biomaterials. They can be employed to introduce reactive groups into polymeric networks or to crosslink biomolecules within a hydrogel matrix. The reaction between NHS esters and primary amines is a common method for forming stable amide bonds, which can be utilized for crosslinking polymers or conjugating biomolecules to biomaterial surfaces. The EDC/NHS system, which involves the formation of an NHS ester intermediate, is frequently used to couple carboxyl-containing polymers with amine-containing molecules, facilitating the creation of functionalized biomaterials and hydrogels. Furthermore, NHS-activated esters attached to PEG chains have been used to functionalize peptides with acrylate (B77674) groups, allowing their incorporation into PEG-based hydrogels through co-polymerization. This approach is used to create biomimetic hydrogels with tailored properties, such as cell adhesiveness.
Development of Biomedical Imaging Agents and Diagnostic Probes
NHS esters are important tools in the development of biomedical imaging agents and diagnostic probes, primarily by enabling the conjugation of labeling moieties to biomolecules. broadpharm.com The reaction of NHS esters with primary amines on proteins, antibodies, or peptides allows for their labeling with various tags, including fluorescent dyes or chelators for radioisotopes. medchemexpress.com This functionalization is essential for creating probes that can specifically target and visualize biological structures or processes.
Radiopharmaceutical Development and Radioisotope Labeling
In the field of radiopharmaceutical development, NHS esters are particularly useful for attaching chelating agents (which bind radioisotopes) to biomolecules. broadpharm.com This process, known as radiolabeling, is critical for creating diagnostic imaging agents used in techniques like Positron Emission Tomography (PET). broadpharm.com For example, DOTA-NHS-ester is a commonly used bifunctional chelator that can be conjugated to antibodies or peptides via its NHS ester group, allowing subsequent complexation with radioisotopes such as 177Lu for radioimmunotherapy or imaging. Similarly, NHS-functionalized THP derivatives have been developed to exploit NHS ester chemistry for efficient 68Ga-labeling and PET imaging. broadpharm.com The synthesis of 18F-labeled NHS esters has also been reported, enabling click chemistry-based radiolabeling of biomolecules for PET tracers.
PET and SPECT Imaging Applications
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are nuclear medicine imaging techniques that utilize radioactive tracers to visualize and quantify biological processes in vivo thno.orgrsc.org. The development of targeted radiopharmaceuticals is a key area of research in PET and SPECT imaging, enabling the non-invasive detection and characterization of diseases.
Bis-NHS ester PEG linkers, including those with varying PEG lengths, are valuable tools in the synthesis of such radiopharmaceuticals. Their reactive NHS ester groups allow for the conjugation of imaging radionuclides (often chelated to a suitable molecule) or molecules labeled with radionuclides to targeting vectors, such as antibodies, peptides, or small molecules, that exhibit specificity for particular tissues or cell types rsc.orgmedchemexpress.comthno.org. The PEG portion of the linker is crucial for improving the pharmacokinetic properties of the resulting radioconjugate, enhancing water solubility, reducing non-specific binding, and potentially increasing circulation time, which are all desirable characteristics for effective imaging agents biochempeg.combroadpharm.comcenmed.comaxispharm.com.
Studies involving related NHS ester linkers and PEGylated compounds highlight their utility in developing imaging probes. For instance, DOTA-NHS-ester has been employed to label agents for tumor detection in PET and SPECT medchemexpress.com. Research has also explored NHS-THP chemistry with bis-NHS ester linkers for creating ⁶⁸Ga-labelled radiopharmaceuticals targeting specific integrins for tumor imaging rsc.org. Furthermore, ¹⁸F-PEGn-VS compounds, where 'n' indicates PEG units, have been synthesized and used for radiolabeling biomolecules for PET imaging, demonstrating the role of PEG linkers in this context thno.org.
Targeted Imaging of Tumors and Inflammation
Targeted imaging relies on the selective accumulation of imaging agents at sites of disease, such as tumors or inflammatory lesions, leading to improved contrast and diagnostic accuracy nih.gov. The bifunctional nature of bis-NHS ester linkers like this compound makes them suitable for conjugating imaging probes to targeting ligands that bind to biomarkers overexpressed in these pathological conditions.
In the context of tumor imaging, targeting ligands can include antibodies or antibody fragments that recognize tumor-associated antigens, or peptides and small molecules that bind to receptors on cancer cells rsc.orgmedchemexpress.combiochempeg.com. For inflammation imaging, targeting might involve ligands that bind to activated endothelial cells or immune cells present at the inflammatory site nih.gov. By using a bis-NHS ester PEG linker, an imaging agent can be covalently attached to these targeting vectors, facilitating the delivery and retention of the imaging signal at the desired location.
The PEG linker in this compound can contribute to reduced non-specific binding in healthy tissues, which is a common challenge in targeted imaging and can lead to high background signal axispharm.comucl.ac.uk. The hydrophilic nature of PEG helps to minimize interactions with non-target cells and proteins, thereby improving the target-to-background ratio in imaging studies biochempeg.combroadpharm.comcenmed.comaxispharm.com.
Iv. Crosslinking Mechanisms and Structural Considerations of Bis Peg1 Nhs Ester
Homobifunctional Nature of Bis-PEG1-NHS Ester
This compound is characterized as a homobifunctional crosslinker. This designation arises from the presence of two identical reactive functional groups, the NHS esters, at either end of the molecule windows.netaxispharm.com. Homobifunctional crosslinkers are designed to react with the same type of functional group on target molecules, enabling the formation of covalent linkages between identical or different molecules that possess this reactive handle windows.netaxispharm.comthermofisher.com. In the case of this compound, the NHS ester groups are highly reactive towards primary amines, which are commonly found in the N-termini of proteins and the ε-amine side chains of lysine (B10760008) residues windows.netthermofisher.compapyrusbio.com. This symmetrical reactivity allows this compound to bridge two amine-containing molecules, facilitating applications such as protein-protein crosslinking or the creation of molecular conjugates thermofisher.com.
Comparison with Heterobifunctional Crosslinkers
In contrast to homobifunctional crosslinkers like this compound, heterobifunctional crosslinkers possess two different reactive functional groups thermofisher.comnanocs.netthermofisher.com. This difference in reactivity allows for sequential conjugation reactions with distinct functional groups on target molecules thermofisher.com. For example, a heterobifunctional crosslinker might have an NHS ester at one end, reactive with amines, and a maleimide (B117702) group at the other end, reactive with sulfhydryls thermofisher.comnanocs.netthermofisher.com. This stepwise reactivity offers greater control and specificity in conjugation strategies, particularly when aiming to link two different molecules or to achieve site-specific modification thermofisher.com.
The choice between a homobifunctional crosslinker like this compound and a heterobifunctional crosslinker depends on the specific requirements of the conjugation or crosslinking application. Homobifunctional crosslinkers are often employed for general crosslinking between molecules with the same reactive group or for creating intramolecular crosslinks within a single molecule thermofisher.com. Heterobifunctional crosslinkers are preferred when selective coupling between molecules with different functional groups is required, or when a controlled, sequential reaction is advantageous thermofisher.com.
Influence of PEG Spacer Length on Conjugate Properties
The polyethylene (B3416737) glycol (PEG) spacer arm in crosslinkers significantly influences the properties of the resulting conjugates thermofisher.cominterchim.frthermofisher.com. PEG is a hydrophilic, flexible, and non-immunogenic polymer that can enhance the water solubility and reduce the aggregation of conjugated molecules windows.netthermofisher.cominterchim.fr. The length of the PEG chain plays a critical role in determining the physical and biological characteristics of the conjugate, including solubility, steric hindrance, and the distance between the conjugated molecules thermofisher.cominterchim.frthermofisher.com.
PEG1 vs. Longer PEG Chains (e.g., PEG4, PEG5, PEG11, PEG21)
This compound features a very short PEG spacer, consisting of a single ethylene (B1197577) glycol unit broadpharm.comchemicalbook.com. This short spacer provides a relatively rigid and close linkage between the conjugated molecules . In contrast, crosslinkers with longer PEG chains, such as Bis-PEG4-NHS ester, Bis-PEG5-NHS ester, Bis-PEG11-NHS ester, and Bis-PEG21-NHS ester, offer increased flexibility and a greater separation distance between the conjugated entities thermofisher.combroadpharm.comuni.lunih.govaxispharm.com.
The length of the PEG spacer can impact various aspects of bioconjugation. For instance, shorter PEG chains like PEG1 may offer limited solubility enhancement compared to longer PEGs . However, in applications such as antibody-drug conjugates (ADCs), shorter PEG linkers have been reported to have minimal impact on target binding . Longer PEG chains generally lead to improved water solubility of the conjugate and can help reduce non-specific binding and immunogenicity thermofisher.cominterchim.frrsc.org. They also provide a larger hydrodynamic volume, which can affect the pharmacokinetics of conjugated biomolecules sigmaaldrich.comsigmaaldrich.com.
Research findings indicate that the optimal PEG length can vary depending on the specific application and the nature of the molecules being conjugated rsc.org. For example, studies on ADCs have shown that intermediate-length PEG spacers (e.g., PEG6, PEG8, PEG12) can result in higher drug loadings compared to very short (PEG4) or very long (PEG24) spacers rsc.org.
| PEG Spacer Length | Approximate Number of EO Units | Approximate Spacer Arm Length (Å) | Potential Impact on Solubility | Potential Impact on Steric Hindrance |
| PEG1 | 1 | ~7.2 | Limited enhancement | Lower compared to longer PEGs papyrusbio.com |
| PEG4 | 4 | ~21.7 interchim.fr | Increased enhancement | Increased compared to PEG1 papyrusbio.com |
| PEG5 | 5 | ~24.8 interchim.fr | Increased enhancement | Increased compared to PEG1 papyrusbio.com |
| PEG11 | 11 | - | Significant enhancement | Significant compared to PEG1 papyrusbio.com |
| PEG21 | 21 | ~95.2 interchim.fr | Significant enhancement | Significant compared to PEG1 papyrusbio.com |
Note: Spacer arm lengths can vary depending on the specific crosslinker structure and calculation methods.
Flexibility and Steric Hindrance
The flexibility of the PEG spacer is directly related to its length interchim.frthermofisher.com. Longer PEG chains are more flexible than shorter ones, allowing the conjugated molecules greater freedom of movement relative to each other interchim.frthermofisher.com. This increased flexibility can be beneficial in reducing steric hindrance, which is the repulsion between electron clouds of atoms or molecules that can impede chemical reactions or molecular interactions papyrusbio.comresearchgate.net.
A flexible PEG spacer can help minimize steric hindrance between the crosslinker and the target molecules during the conjugation reaction, potentially leading to improved reaction kinetics interchim.fr. Furthermore, in the resulting conjugate, a flexible spacer can reduce steric clashes between the conjugated entities, which is particularly important when conjugating large biomolecules like proteins or antibodies nanocs.netinterchim.fr. This can help preserve the biological activity of the conjugated molecules by allowing them to maintain their native conformations and interactions interchim.fr. Conversely, a short, rigid spacer like PEG1 may introduce more steric constraints, potentially impacting the efficiency of the conjugation or the function of the resulting conjugate, especially with bulky molecules papyrusbio.com.
Mechanisms of Amide Bond Formation
The reaction between the NHS ester groups of this compound and primary amines is a fundamental mechanism in bioconjugation, resulting in the formation of a stable amide bond thermofisher.compapyrusbio.comcreative-biolabs.com. This reaction is a nucleophilic acyl substitution.
The mechanism proceeds as follows:
The primary amine nitrogen, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester group papyrusbio.comglenresearch.com.
This attack forms a tetrahedral intermediate papyrusbio.comglenresearch.com.
The N-hydroxysuccinimide (NHS) group acts as a good leaving group thermofisher.compapyrusbio.comglenresearch.com.
The tetrahedral intermediate collapses, expelling the NHS leaving group and forming a stable amide bond between the amine and the carbonyl carbon that was originally part of the NHS ester thermofisher.compapyrusbio.comglenresearch.com.
This reaction is highly efficient at slightly alkaline pH, typically between pH 7 and 9, where a significant portion of the primary amines are deprotonated and thus more nucleophilic windows.netthermofisher.compapyrusbio.com. The byproduct, N-hydroxysuccinimide, is released during the reaction thermofisher.compapyrusbio.com.
Strategies to Minimize Hydrolysis in Crosslinking Reactions
NHS ester groups are susceptible to hydrolysis in aqueous solutions, which is a competing reaction to the desired amine conjugation windows.netinterchim.frcreative-proteomics.com. Hydrolysis of the NHS ester renders it unreactive towards amines, reducing the efficiency of the crosslinking reaction creative-proteomics.com. The rate of hydrolysis increases with increasing pH and is more pronounced in dilute protein solutions windows.netthermofisher.com.
Several strategies are employed to minimize hydrolysis and maximize conjugation efficiency when using NHS ester crosslinkers like this compound:
Buffer Selection: Reactions are typically performed in amine-free buffers such as phosphate, carbonate/bicarbonate, HEPES, or borate (B1201080) buffers, at a pH range of 7.2 to 8.5 windows.netcreative-proteomics.comthermofisher.comthermofisher.com. Buffers containing primary amines, such as Tris or glycine (B1666218), should be avoided as they will compete with the target molecules for reaction with the NHS ester windows.netcreative-proteomics.comthermofisher.com.
Solvent Choice: Many non-sulfonated NHS esters, including this compound, are not directly water-soluble and require dissolution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture thermofisher.comcreative-proteomics.comthermofisher.com. Using a minimal amount of organic solvent can help maintain the solubility of the crosslinker while minimizing hydrolysis creative-proteomics.com.
Reaction Conditions: Optimizing reaction time and temperature is crucial creative-proteomics.comthermofisher.com. Shorter reaction times can reduce the exposure of the NHS ester to hydrolytic conditions creative-proteomics.com. Performing reactions at lower temperatures, such as 4°C, can also slow down the rate of hydrolysis compared to room temperature windows.netthermofisher.com.
Concentration: Conducting reactions in more concentrated protein solutions can favor the reaction with primary amines over hydrolysis windows.netthermofisher.com.
Storage: NHS esters are typically stored under anhydrous conditions at low temperatures (-20°C) to maintain their reactivity and minimize degradation by moisture windows.netcreative-proteomics.commedkoo.com. Stock solutions in dry organic solvents should also be stored in a moisture-free environment windows.net.
Quenching: After the desired reaction time, excess unreacted NHS ester can be quenched by adding a primary amine-containing molecule like Tris or glycine windows.netthermofisher.com. This reacts with the remaining active esters, preventing further conjugation and simplifying purification windows.netthermofisher.com.
By implementing these strategies, researchers can effectively minimize the competing hydrolysis reaction and improve the yield and specificity of crosslinking reactions involving this compound.
Solvent Considerations in Crosslinking Applications
The choice of solvent is a critical factor influencing the efficiency and outcome of crosslinking reactions utilizing this compound and similar NHS ester-activated crosslinkers. These reagents primarily target primary amine groups to form stable amide bonds. lumiprobe.compapyrusbio.comthermofisher.com The reaction is highly dependent on pH, with optimal coupling typically occurring in neutral to slightly alkaline aqueous buffers, generally within the pH range of 7.2 to 9.0. lumiprobe.comthermofisher.combroadpharm.comthermofisher.com
While the target molecules, such as proteins or peptides, are often in aqueous solutions, many non-sulfonated NHS ester reagents, including this compound, exhibit limited solubility in water. thermofisher.combroadpharm.comkorambiotech.com To overcome this, water-miscible organic solvents are commonly employed to first dissolve the NHS ester before adding it to the aqueous reaction mixture. thermofisher.combroadpharm.comaxispharm.comwindows.net
Commonly used organic solvents for dissolving NHS esters include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). lumiprobe.compapyrusbio.comthermofisher.combroadpharm.comaxispharm.comwindows.netconfluore.com These polar aprotic solvents are effective at dissolving the NHS ester and can enhance the reaction rate and yield by destabilizing the -OH group for improved nucleophilic reactivity of the amine. papyrusbio.com The use of organic solvents can also help to minimize the spontaneous hydrolysis of the NHS ester, a competing reaction that increases with pH and can reduce the efficiency of crosslinking. papyrusbio.comthermofisher.comthermofisher.comthermofisher.com
When using organic solvents in conjunction with aqueous buffers, it is generally recommended to keep the final concentration of the organic solvent in the aqueous reaction mixture relatively low, typically ranging from 0.5% to 10% of the total volume. thermofisher.combroadpharm.comwindows.net Higher concentrations of organic solvents, while potentially improving solubility, could negatively impact the stability and functionality of biomolecules being crosslinked, such as proteins or peptides. researchgate.net
It is crucial that the solvents used are free of primary amines, as these will compete with the target molecules for reaction with the NHS ester, leading to reduced crosslinking efficiency. broadpharm.comaxispharm.comwindows.netconfluore.comthermofisher.com For instance, DMF can degrade to produce dimethylamine (B145610), which can react with activated esters; therefore, high-quality, amine-free DMF is essential. lumiprobe.com Buffers containing primary amines like Tris or glycine should also be avoided during the crosslinking reaction. broadpharm.comthermofisher.comaxispharm.comwindows.netconfluore.comthermofisher.com However, these amine-containing buffers can be useful for quenching (stopping) the reaction after the desired crosslinking has occurred. thermofisher.com
The choice of solvent system can influence the reaction kinetics. Studies on the aminolysis of NHS esters have shown different rate equations depending on whether the reaction is conducted in aqueous buffer systems or anhydrous organic solvents. mst.edu Polar aprotic solvents like DMF or DMSO are generally preferred for labeling in organic solvents, and the addition of a tertiary amine base may be necessary to achieve efficient acylation in non-aqueous conditions. lumiprobe.com
The solubility of the NHS ester reagent is also influenced by the buffer composition and the nature of the molecule being conjugated. thermofisher.comthermofisher.com For instance, sulfonated NHS esters (sulfo-NHS esters) are designed to be more water-soluble due to the presence of a charged sulfonate group, making them suitable for cell surface crosslinking as they are membrane-impermeable. thermofisher.comkorambiotech.comacs.org Non-sulfonated NHS esters, like this compound, are generally less water-soluble and can permeate cell membranes, allowing for intracellular crosslinking. korambiotech.comthermofisher.com
While specific data tables detailing the crosslinking efficiency of this compound across a wide range of solvents were not extensively found, the general principles governing NHS ester reactivity in various solvent systems provide a strong foundation for understanding its behavior. The effectiveness of solvents like DMSO and DMF in dissolving PEG-based NHS esters and facilitating their reaction with amines in aqueous or mixed aqueous-organic systems is well-documented. broadpharm.comaxispharm.comwindows.netconfluore.comwindows.netmedchemexpress.commedchemexpress.com
Table: Common Solvents and Their Role in NHS Ester Crosslinking
| Solvent System | Typical Application | Notes | References |
| Aqueous Buffers (pH 7.2-9.0) | Primary reaction medium for biomolecule crosslinking | Optimal pH is crucial; hydrolysis is a competing reaction. | lumiprobe.comthermofisher.combroadpharm.comthermofisher.comthermofisher.com |
| DMSO (Dimethyl Sulfoxide) | Dissolving water-insoluble NHS esters before addition to aqueous buffers; organic reactions | Polar aprotic; enhances reaction rate; minimizes hydrolysis; must be amine-free. | lumiprobe.compapyrusbio.comthermofisher.combroadpharm.comaxispharm.comwindows.netconfluore.comwindows.netmedchemexpress.commedchemexpress.comatto-tec.com |
| DMF (Dimethylformamide) | Dissolving water-insoluble NHS esters before addition to aqueous buffers; organic reactions | Polar aprotic; enhances reaction rate; minimizes hydrolysis; must be amine-free and high quality to avoid dimethylamine degradation. | lumiprobe.comthermofisher.combroadpharm.comaxispharm.comwindows.netconfluore.comwindows.netatto-tec.com |
| Mixed Aqueous-Organic Systems | Facilitating reaction when NHS ester solubility in water is limited | Organic solvent concentration typically kept low (0.5-10%); balance between solubility and biomolecule stability. | thermofisher.combroadpharm.comwindows.net |
| Anhydrous Organic Solvents (e.g., DMF, DMSO, DCM, THF) | Modification of amine-bearing small molecules or specific synthetic procedures | May require a tertiary amine base; reaction kinetics can differ from aqueous systems. | broadpharm.comaxispharm.comconfluore.comlumiprobe.com |
V. Research Methodologies and Analytical Approaches in Bis Peg1 Nhs Ester Studies
Spectroscopic Characterization of Bis-PEG1-NHS Ester and Conjugates (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are fundamental for confirming the chemical structure and integrity of this compound and the products formed after conjugation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is commonly used to verify the presence and integration of characteristic proton signals corresponding to the PEG spacer and the succinimide (B58015) rings of the NHS ester groups. For instance, ¹H NMR spectra of PEG-NHS esters typically show signals around 2.82 ppm for the succinimide CH₂ groups . Analysis of the chemical shifts and peak integrations allows researchers to confirm the successful synthesis and assess the purity of the compound.
Mass Spectrometry (MS), including techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), is vital for determining the molecular weight of this compound and its conjugates. researchgate.net This confirms the identity of the synthesized compound and helps to verify the attachment of the this compound to target molecules, such as proteins or oligonucleotides. researchgate.netijrpr.comnih.gov High-resolution mass spectrometry can provide accurate mass measurements, aiding in the identification of the exact molecular formula and the detection of impurities or by-products. nih.gov For PEGylated species, MS can reveal the distribution of PEGylation states, although this can be complex for polydisperse PEG chains. enovatia.com UV-Vis spectroscopy can also be used to monitor the efficiency of NHS ester reactions, for example, by quantifying NHS ester intermediates at 260 nm.
Chromatographic Separation and Purity Analysis (e.g., HPLC)
Chromatographic methods are indispensable for purifying this compound and its conjugates and for analyzing their purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. glycomindsynth.com Reversed-phase HPLC, often utilizing a C18 column with an acetonitrile/water gradient, can achieve high purity levels (>99%) for this compound, which is important for applications like antibody-drug conjugates (ADCs). HPLC is also used to separate PEGylated products from unreacted starting materials and by-products. chromatographyonline.comlumiprobe.com The separation of PEGylated proteins by reversed-phase chromatography can show the distribution of conjugates with different numbers of PEG moieties attached. chromatographyonline.com Analytical HPLC is employed as an in-process control method to monitor the progress and efficiency of conjugation reactions. nih.gov Purity analysis by HPLC is a standard quality control measure for commercially available this compound, with reported purities often ranging from 95% to 98% or higher. glycomindsynth.combroadpharm.comchemscene.combroadpharm.comaxispharm.com
In Vitro Bioconjugation Assays
In vitro bioconjugation assays are performed to evaluate the reactivity of this compound with target molecules containing primary amine groups, such as proteins, peptides, or amine-modified oligonucleotides. lumiprobe.comaxispharm.com These assays typically involve reacting the this compound with the biomolecule in a suitable buffer, often at a slightly alkaline pH (e.g., pH 7.4-9), where primary amines are deprotonated and reactive towards the NHS ester. lumiprobe.comaxispharm.combroadpharm.com The efficiency of the conjugation can be influenced by factors such as the molar ratio of the crosslinker to the biomolecule, reaction time, temperature, and solvent. lumiprobe.comaxispharm.comwindows.net For instance, a molar excess of the NHS ester is often used to favor conjugation. lumiprobe.comaxispharm.comwindows.netresearchgate.net The success of the conjugation can be monitored by various analytical techniques, including electrophoresis (e.g., SDS-PAGE) to visualize shifts in molecular weight indicating PEGylation nih.govwindows.net, or mass spectrometry to confirm the attachment of the PEG linker and determine the number of PEG molecules conjugated. nih.govenovatia.com UV-Vis spectroscopy can also be used to monitor reaction efficiency. Assays can also assess the retention of biological activity of the conjugated biomolecule.
Cellular Uptake and Localization Studies
Cellular uptake and localization studies investigate how cells internalize this compound conjugates and where they accumulate within the cell. These studies are particularly relevant when this compound is used to modify molecules intended for cellular delivery, such as in drug delivery systems or targeted therapies. chemimpex.com Conjugates can be labeled with fluorescent tags or radioactive isotopes to enable tracking within cells. Techniques such as fluorescence microscopy, confocal microscopy, and flow cytometry are used to visualize and quantify the uptake and intracellular distribution of the labeled conjugates. researchgate.net Studies on PEGylated nanoparticles, for example, have shown that cellular uptake can be concentration-, time-, and temperature-dependent. nih.gov The PEGylation itself can influence cellular interactions, potentially affecting uptake efficiency and pathways.
In Vivo Studies of Conjugate Biodistribution and Efficacy
In vivo studies are conducted to evaluate the behavior of this compound conjugates in living organisms. These studies are critical for understanding the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), and the therapeutic efficacy of the conjugates. Biodistribution studies track where the conjugate travels within the body over time. This can be done using labeled conjugates, such as those tagged with radioactive isotopes (e.g., ¹⁴C-tagged PEG) or fluorescent probes, followed by imaging techniques or tissue analysis. The PEG chain length can influence biodistribution and clearance; shorter PEG chains like PEG1 may lead to faster renal clearance compared to longer PEG chains. Efficacy studies assess the therapeutic effect of the conjugate in relevant animal models. For example, studies on PROTACs utilizing PEG linkers have shown effectiveness in targeting specific proteins for degradation in cancer cells, leading to reduced tumor growth in preclinical models. PEGylation is known to enhance the solubility and stability of biomolecules in vivo, prolong their circulation half-life, and reduce immunogenicity, which can significantly impact their therapeutic outcome. researchgate.netchemimpex.compsu.edunih.gov However, repeat dosing in some cases might lead to immune responses that affect clearance. nih.gov
Table 1: Summary of Research Methodologies and Analytical Approaches
| Methodology/Approach | Common Techniques/Examples | Purpose | Relevant Section |
| Spectroscopic Characterization | NMR (¹H NMR), Mass Spectrometry (ESI-MS, MALDI-MS), UV-Vis | Confirm structure, determine molecular weight, assess purity, monitor reaction progress. | 5.1 |
| Chromatographic Separation & Purity Analysis | HPLC (Reversed-phase HPLC) | Purify compound/conjugates, analyze purity, separate reaction components, monitor reaction efficiency. | 5.2 |
| In Vitro Bioconjugation Assays | Reaction with amine-containing molecules, Electrophoresis, MS | Evaluate reactivity, confirm conjugation, assess conjugation efficiency, check activity retention. | 5.3 |
| Cellular Uptake and Localization Studies | Fluorescence Microscopy, Confocal Microscopy, Flow Cytometry | Track internalization, determine intracellular distribution. | 5.4 |
| In Vivo Studies | Biodistribution (using labeled conjugates), Efficacy studies | Assess pharmacokinetics (ADME), evaluate therapeutic effect. | 5.5 |
Table 2: Example ¹H NMR Data for a PEG-NHS Ester
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Source Example (General PEG-NHS) |
| 2.82 | 4H | s | Succinimide CH₂ | |
| 3.65 | 4H | t | -O-CH₂-CH₂-O- (PEG backbone) | |
| 4.12 | 4H | s | -CH₂-COOH (Precursor example) |
Note: Specific peak integrations and assignments for this compound may vary slightly based on the exact structure and solvent.
Table 3: Example HPLC Purity Data for this compound
| Product Name | Purity (%) | Method Example | Source Example |
| This compound | 95-98 | HPLC | glycomindsynth.com |
| This compound | 96 | HPLC | broadpharm.com |
| This compound | ≥95 | HPLC-MS | axispharm.com |
| This compound | 97 | Not specified (General Purity) | chemscene.com |
| Bis-PEG5-NHS ester | 98 | HPLC | broadpharm.com |
Note: Data compiled from various sources and may represent different batches or analytical conditions.
Detailed Research Findings Examples:
In a study evaluating cross-linking reaction rates, this compound (referred to as BSMEG) was compared to other cross-linkers. LCMS analysis showed that approximately 2000 MS2 spectra of cross-linked peptide pairs of BSA were detected after 20 minutes of reaction with DSS (another NHS ester cross-linker). While direct comparative data for this compound reaction speed in this specific context is not explicitly detailed, the study highlights the use of LC-MS for analyzing cross-linked products. nih.gov
Research on PEGylated zein (B1164903) nanoparticles utilized NHS ester-terminated PEG for pre-functionalization of zein protein before nanoparticle formation. nih.gov This approach resulted in nanoparticles with improved stability in physiologically relevant conditions. nih.gov Fluorescamine assay demonstrated a four-fold decrease in fluorescence for zein modified with PEG, indicating successful conjugation to primary amines. nih.gov Optimization studies varied PEG-NHS concentrations, determining that 8 mg/mL was sufficient for modification. nih.gov
In a study on PEGylation of siRNA, a monodisperse PEG with 12 ethylene (B1197577) glycol units activated with an NHS ester was conjugated to a 3′-aminohexyl linker of a single-stranded siRNA oligonucleotide. researchgate.net The reaction, conducted in borate (B1201080) buffer at pH 8.0 with a 25-fold surplus of PEG-NHS ester, achieved nearly complete conversion and isolated yields over 75% after 1 hour. researchgate.net HPLC was used to analyze the purified PEGylated antisense strand. researchgate.net
Vi. Future Perspectives and Emerging Research Areas for Bis Peg1 Nhs Ester
Integration with Click Chemistry and Bioorthogonal Reactions
The NHS ester functionality of Bis-PEG1-NHS ester allows it to serve as a versatile building block for creating molecules compatible with click chemistry and bioorthogonal reactions. While this compound itself is not a click chemistry reagent, it can be used to functionalize molecules with handles required for these reactions. For instance, related linkers such as DBCO-PEG1-NHS Ester incorporate both an NHS ester for amine conjugation and a DBCO group for copper-free click chemistry (strain-promoted azide-alkyne cycloaddition, SPAAC). ambeed.comcenmed.com This allows for a two-step process: first, conjugating the NHS ester to an amine-containing biomolecule, and second, performing a click reaction with an azide-functionalized entity.
Bioorthogonal reactions are crucial for modifying biomolecules in complex biological environments without interfering with native biochemical processes. bioglyco.comwikipedia.org The ability of NHS esters to react specifically with primary amines under relatively mild conditions makes them useful for introducing bioorthogonal handles onto biomolecules. bioglyco.com Future research may involve synthesizing novel bifunctional or multifunctional linkers based on the this compound scaffold that directly incorporate click chemistry moieties or other bioorthogonal reactive groups, expanding the toolkit for precise biomolecule labeling and conjugation in living systems or complex mixtures.
Applications in Targeted Protein Degradation (PROTACs) Research
Bis-PEG-NHS esters, including variants with longer PEG chains like Bis-PEG11-NHS ester, Bis-PEG21-NHS ester, and others, are recognized as useful linkers in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting a target protein to an E3 ubiquitin ligase. The PROTAC molecule typically consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting the two.
PEG chains are commonly used as linkers in PROTACs due to their flexibility, solubility-enhancing properties, and ability to span the required distance between the target protein and the E3 ligase. This compound, with its short PEG unit and difunctional reactivity towards amines, can be employed to construct PROTAC linkers or to attach functional groups to existing linker structures. Research in this area focuses on optimizing the length and properties of the linker, and this compound provides a convenient building block for synthesizing linkers with specific characteristics for targeted protein degradation applications.
Advanced Materials Science Applications
The reactivity of this compound with primary amines makes it a valuable cross-linking agent and functionalization tool in advanced materials science, particularly in the creation of biomaterials and functional surfaces. NHS esters are widely used for conjugating biomolecules, such as proteins and peptides, to synthetic polymers and material surfaces. cenmed.com This conjugation imparts bioactivity to the materials, enabling them to interact specifically with biological systems.
This compound can be used to cross-link amine-containing polymers or to attach amine-functionalized molecules to materials. The PEG component can improve the hydrophilicity and biocompatibility of the resulting materials, which is beneficial for applications in tissue engineering, drug delivery systems, and biosensors. Future perspectives include utilizing this compound in the precise engineering of hydrogels, scaffolds, and surface coatings with tailored biological properties through controlled bioconjugation.
Development of Novel Bioconjugation Tools and Reagents
This compound serves as a fundamental reagent in the ongoing development of novel bioconjugation strategies and tools. Its straightforward reactivity with primary amines is a cornerstone of many bioconjugation techniques used for labeling, immobilization, and creating conjugates of biomolecules.
Future research will likely explore the incorporation of the this compound motif into more complex or cleavable linker designs. Developing new reagents that combine the amine reactivity of the NHS ester with other functionalities, such as cleavable bonds (e.g., disulfide bonds, esterasesensitive linkers) or orthogonal reactive groups, will expand the possibilities for creating sophisticated bioconjugates with controlled release or targeting capabilities. The simplicity and reliability of the NHS ester reaction ensure that this compound and related derivatives will remain important components in the design of next-generation bioconjugation reagents.
Regulatory Considerations and Translation to Clinical Research
The translation of chemical reagents and bioconjugates, including those utilizing this compound, from laboratory research to clinical applications involves significant regulatory considerations. While specific regulations for this compound as a standalone reagent in clinical use are not applicable (as it is a synthesis intermediate), its use in the production of therapeutic bioconjugates or biomaterials necessitates adherence to stringent quality control and regulatory guidelines.
Q & A
Q. What are the standard protocols for conjugating Bis-PEG1-NHS ester to antibodies or proteins in ADC development?
this compound is commonly used to link antibodies to cytotoxic drugs in antibody-drug conjugates (ADCs). The reaction typically occurs in pH 7.2–8.5 buffers (e.g., PBS or HEPES) at 4–25°C for 1–4 hours. A molar excess of this compound (5–20-fold) relative to the antibody ensures efficient coupling. Post-reaction, unreacted linker is removed via size-exclusion chromatography or dialysis. Validation includes SDS-PAGE to confirm conjugation efficiency and MALDI-TOF mass spectrometry to determine drug-to-antibody ratio (DAR) .
Q. How should this compound be stored to maintain stability, and what solvents are optimal for solubility?
this compound is hygroscopic and light-sensitive. Store desiccated at -20°C in aliquots to avoid freeze-thaw cycles. It is soluble in DMSO, DMF, and acetonitrile but has limited aqueous solubility (≤1 mg/mL). For aqueous reactions, dissolve in organic solvent first, then dilute into the reaction buffer immediately before use .
Q. What analytical techniques are recommended to confirm successful conjugation of this compound in ADC synthesis?
- SDS-PAGE : To detect shifts in antibody molecular weight.
- HPLC-SEC : Assess aggregation or fragmentation.
- MALDI-TOF/MS : Calculate DAR by comparing conjugated vs. unconjugated antibody masses.
- UV-Vis spectroscopy : Quantify drug loading via absorbance of linked payloads (e.g., auristatins) .
Advanced Research Questions
Q. How does the short PEG spacer length (1-unit) in this compound influence ADC pharmacokinetics compared to longer PEG linkers?
The 1-unit PEG spacer minimizes steric hindrance but may reduce solubility and increase aggregation risk. Studies suggest shorter linkers enhance target binding affinity but reduce plasma stability. For example, ADCs with this compound showed faster clearance in murine models compared to Bis-PEG2-NHS ester conjugates, necessitating optimization of dosing regimens .
Q. What strategies mitigate hydrolysis of the NHS ester group during this compound conjugation in aqueous buffers?
Hydrolysis competes with amine coupling, reducing efficiency. Mitigation strategies include:
Q. How can researchers resolve contradictions in reported stability profiles of this compound under varying buffer conditions?
Stability data discrepancies often arise from buffer composition (e.g., amine-containing buffers like Tris) or temperature fluctuations. To validate conditions:
- Perform kinetic studies using HPLC to track linker degradation.
- Compare stability in PBS (pH 7.4) vs. borate (pH 8.5) buffers.
- Use NMR or FTIR to confirm ester integrity post-incubation .
Q. What are the key considerations for adapting this compound from ADC applications to PROTACs or other bifunctional molecules?
While this compound is primarily used in ADCs, its non-cleavable nature makes it suitable for PROTACs requiring stable ternary complex formation. Challenges include:
- Solubility : PROTACs often require organic solvents, which may denature proteins.
- Bridging efficiency : Short PEG length may limit flexibility between E3 ligase and target protein ligands.
- Validate functionality via ubiquitination assays and proteasome degradation readouts .
Methodological and Reproducibility Considerations
Q. How should researchers characterize batch-to-batch variability in this compound synthesis to ensure reproducibility?
Key quality metrics include:
Q. What experimental controls are critical when evaluating this compound-mediated conjugation in complex biological matrices?
Include:
- Unconjugated antibody controls : To distinguish linker-specific effects.
- Hydrolysis controls : Incubate linker alone in reaction buffer to assess non-specific degradation.
- Competitive inhibition : Add free amines (e.g., Tris) to confirm NHS-ester specificity .
Comparative and Functional Analysis
Q. How does this compound compare to homobifunctional linkers like DSG or DSS in crosslinking applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
